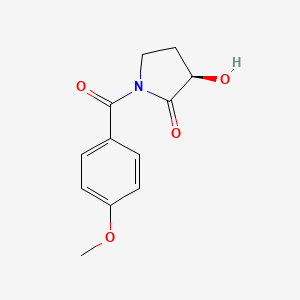
(R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
Cat. No. B1217678
M. Wt: 235.24 g/mol
InChI Key: ZUSPUYXHFZBBBB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04461906
Procedure details


1.54 g of (R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate are heated at 100° C. in 50 ml of pyridine for 10 minutes under nitrogen with 0.42 g of thiourea and 7 ml of ethanol. The solvent is removed by evaporation and the residue is partitioned between ethyl acetate and water. The organic phase is washed several times with water and the aqueous phases are extracted with ethyl acetate. The combined ethyl acetate phases are evaporated, the residue is boiled at reflux in diisopropyl ether and then the solution is decanted off from insoluble constituents. The clear, colourless diisopropyl ether phase is stirred in an ice-bath and then left to stand in an ice box overnight. The product which crystallises out is filtered off and there is obtained (R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone of melting point 125°-126° C.
Name
(R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate
Quantity
1.54 g
Type
reactant
Reaction Step One




Name
(R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[CH2:13][CH2:12][C@H:11]([C@@H](Cl)C([O-])=O)[C:10]2=[O:19])=[O:8])=[CH:5][CH:4]=1.NC(N)=S.C([OH:28])C>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[C:10](=[O:19])[CH:11]([OH:28])[CH2:12][CH2:13]2)=[O:8])=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
(R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)N2C([C@H](CC2)[C@H](C(=O)[O-])Cl)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0.42 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The clear, colourless diisopropyl ether phase is stirred in an ice-bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between ethyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed several times with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phases are extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined ethyl acetate phases are evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux in diisopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is decanted off from insoluble constituents
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product which crystallises out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
(R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)N2CCC(C2=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
